2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid
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Overview
Description
2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Aminoacetic Acid Moiety: The final step involves the coupling of the pyrazole derivative with chloroacetic acid or its derivatives under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target, while the aminoacetic acid moiety can facilitate interactions with active sites. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(2-Chloroethyl)pyrazol-3-yl]amino]acetic acid
- 2-[[2-(2-Bromoethyl)pyrazol-3-yl]amino]acetic acid
- 2-[[2-(2-Iodoethyl)pyrazol-3-yl]amino]acetic acid
Uniqueness
2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid is unique due to the presence of the fluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This can enhance its potential as a therapeutic agent compared to its halogenated analogs.
Properties
IUPAC Name |
2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O2/c8-2-4-11-6(1-3-10-11)9-5-7(12)13/h1,3,9H,2,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLFNAZBHOWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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